1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester 1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13724815
InChI: InChI=1S/C14H15NO2/c1-4-10-8-12(14(16)17-3)11-6-7-15(5-2)13(11)9-10/h4,6-9H,1,5H2,2-3H3
SMILES: CCN1C=CC2=C(C=C(C=C21)C=C)C(=O)OC
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13724815

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester -

Specification

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name methyl 6-ethenyl-1-ethylindole-4-carboxylate
Standard InChI InChI=1S/C14H15NO2/c1-4-10-8-12(14(16)17-3)11-6-7-15(5-2)13(11)9-10/h4,6-9H,1,5H2,2-3H3
Standard InChI Key UPFLBRFGOSBPPU-UHFFFAOYSA-N
SMILES CCN1C=CC2=C(C=C(C=C21)C=C)C(=O)OC
Canonical SMILES CCN1C=CC2=C(C=C(C=C21)C=C)C(=O)OC

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 1-ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester is defined by an indole core substituted with three functional groups:

  • An ethyl group at the 1-position of the nitrogen atom.

  • A vinyl group at the 6-position of the benzene ring.

  • A methyl ester at the 4-position of the indole backbone.

Table 1: Key Molecular Data

PropertyValueSource
Molecular FormulaC14_{14}H15_{15}NO2_{2}Calculated
Molecular Weight229.28 g/molCalculated
CAS Number2815699-15-9
IUPAC NameMethyl 1-ethyl-6-vinyl-1H-indole-4-carboxylate

The compound’s structure is analogous to 1-ethyl-6-vinyl-1H-indole-3-carboxylic acid (PubChem CID 172654906) , differing only in the position of the carboxylic acid substituent. The methyl ester group enhances lipid solubility, which may influence its pharmacokinetic properties in biological systems .

Synthesis and Manufacturing

While no explicit synthesis route for this compound is documented in the provided sources, its preparation can be inferred from methods used for structurally similar indole derivatives. For example, methyl 6-fluoroindole-4-carboxylate (CAS 1082040-43-4) is synthesized via cyclization and esterification reactions starting from substituted benzoic acids . A plausible pathway for 1-ethyl-6-vinyl-1H-indole-4-carboxylate could involve:

  • Indole Ring Formation: Using a Fischer indole synthesis or Madelung cyclization to construct the core.

  • Substitution Reactions: Introducing the ethyl group via alkylation at the 1-position and the vinyl group through cross-coupling (e.g., Heck reaction) at the 6-position.

  • Esterification: Converting a carboxylic acid intermediate to the methyl ester using methanol under acidic conditions .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsTarget Modification
1CyclizationPhenylhydrazine, ketoneIndole core formation
2N-AlkylationEthyl iodide, base1-Ethyl substitution
3VinylationVinyl boronic acid, catalyst6-Vinyl substitution
4EsterificationMethanol, H2_2SO4_4Methyl ester formation

Physical and Chemical Properties

  • Boiling Point: Likely >250°C due to the aromatic indole core and ester group .

  • Solubility: Expected to be soluble in organic solvents (e.g., DMSO, chloroform) but poorly soluble in water, consistent with methyl esters of similar indoles .

  • Stability: The vinyl group may confer sensitivity to light or oxidizing agents, necessitating storage under inert conditions .

Research Gaps and Future Directions

Despite its structural intrigue, 1-ethyl-6-vinyl-1H-indole-4-carboxylic acid methyl ester remains understudied. Critical areas for future investigation include:

  • Synthetic Optimization: Developing scalable, high-yield routes.

  • Biological Screening: Assessing antimicrobial, anticancer, or anti-inflammatory activity.

  • Physicochemical Profiling: Measuring solubility, stability, and thermal properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator